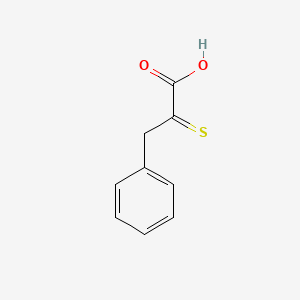

3-Phenyl-2-thioxopropanoic acid

Description

3-Phenyl-2-thioxopropanoic acid is a propanoic acid derivative characterized by a thioxo (C=S) group at the C2 position and a phenyl substituent at the C3 position. This compound belongs to the class of thio acids, where sulfur replaces oxygen in the carbonyl group. The thioxo moiety significantly alters the compound's electronic and steric properties compared to its oxo (C=O) analog, influencing its acidity, reactivity, and biological interactions .

Properties

IUPAC Name |

3-phenyl-2-sulfanylidenepropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFQJVTBFZDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279129 | |

| Record name | 3-phenyl-2-thioxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-07-9 | |

| Record name | NSC117410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2-thioxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-sulfanylidenepropanoic acid typically involves the reaction of phenylacetic acid with sulfur-containing reagents under specific conditions. One common method is the reaction of phenylacetic acid with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-2-sulfanylidenepropanoic acid may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-quality 3-phenyl-2-sulfanylidenepropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-sulfanylidenepropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-phenyl-2-sulfanylidenepropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Thioxo vs. Oxo Derivatives

- 3-Phenylpropanoic Acid (Oxo Analog): The absence of the thioxo group reduces acidity (pKa ~4.8 for oxo vs. ~3.5 for thioxo derivatives) due to weaker electron withdrawal by the C=O group. Oxo derivatives are generally more stable but less reactive in nucleophilic acyl substitution reactions .

- IR spectroscopy would show a C=S stretch at ~1200–1050 cm⁻¹, distinct from the C=O stretch (~1700 cm⁻¹) in oxo analogs .

Phenyl-Substituted Thio Acids

- 2-(Thiophen-2-yl)propanoic Acid (CAS 54955-39-4): Replacing the phenyl group with a thiophene ring introduces aromatic sulfur, altering electronic properties. This compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and is used in R&D settings .

- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid: The hydroxyl groups at C2 and C4-phenyl positions increase polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid membrane permeability compared to the thioxo analog .

Heterocyclic Thioxo Derivatives

- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c): This compound features a thioxothiazolidin ring fused with a pyrazole moiety. It has a melting point of 122–124°C and exhibits IR absorption at 1702 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N), indicating combined electronic effects of thioxo and heterocyclic groups .

- 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic Acid (3a): Synthesized via refluxing with aldehydes and glycine, this derivative demonstrates antimicrobial activity attributed to the thiazole-thioxo framework. Its solubility in alkaline conditions (10% NaOH) highlights pH-dependent behavior common to thio acids .

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.